![molecular formula C19H13ClN4OS2 B2470203 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(2-quinolinylthio)acetamide CAS No. 671200-67-2](/img/structure/B2470203.png)
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(2-quinolinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(2-quinolinylthio)acetamide” is a chemical compound that has been studied for its potential biological activities . It belongs to the class of compounds known as 1,3,4-thiadiazoles, which are known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds typically involves several steps. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives starts with the esterification of 4-chlorobenzoic acid with methanol. This is followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the Synthesis Analysis section. The reactions involve esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Intermolecular Interactions
Studies on compounds similar to N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(2-quinolinylthio)acetamide have focused on their molecular structure and intermolecular interactions. For example, Boechat et al. (2011) explored the structures of related acetamide compounds, highlighting the formation of 3-D arrays via various hydrogen bonds and π interactions, which are essential for understanding the reactivity and potential applications of these compounds in materials science and molecular engineering (Boechat et al., 2011).
Synthesis and Physicochemical Properties
Research by Yu et al. (2014) involved the synthesis of derivatives through carbodiimide condensation, providing insight into novel preparation methods and the physicochemical properties of these compounds. This research is crucial for the development of new materials and pharmaceuticals (Yu et al., 2014).
Anticancer Activity
Kovalenko et al. (2012) synthesized novel acetamides with thiazole and thiadiazole fragments, assessing their cytotoxicity and anticancer activity. Their findings suggest potential applications in cancer therapy, specifically against colon, melanoma, and ovarian cancer cell lines, indicating a promising area for further drug development (Kovalenko et al., 2012).
Antibacterial and Antimicrobial Agents
Compounds with structures related to N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(2-quinolinylthio)acetamide have been synthesized and evaluated for their antibacterial activity. Desai et al. (2008) conducted QSAR studies on thiazolidines and azetidines, showing moderate to good activity against both gram-positive and gram-negative bacteria, which highlights the potential of these compounds in developing new antimicrobial agents (Desai et al., 2008).
Neuroprotective Effects
Ghosh et al. (2008) investigated a novel anilidoquinoline derivative's therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects. This suggests the compound's potential application in developing treatments for viral encephalitis (Ghosh et al., 2008).
Zukünftige Richtungen
The future directions for the study of “N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(2-quinolinylthio)acetamide” and similar compounds could involve further exploration of their biological activities. For instance, ongoing studies are focused on exploring the mechanism by which these compounds inhibit M. tuberculosis cell growth . Additionally, the development of novel derivatives with potential plant anti-viral activities is another promising direction .
Eigenschaften
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4OS2/c20-14-8-5-13(6-9-14)18-23-19(24-27-18)22-16(25)11-26-17-10-7-12-3-1-2-4-15(12)21-17/h1-10H,11H2,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIZEGISBQWQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(2-quinolinylthio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

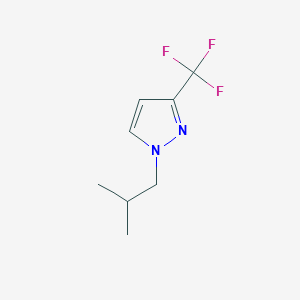
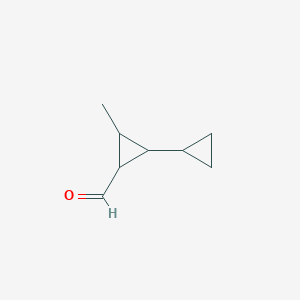
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2470123.png)
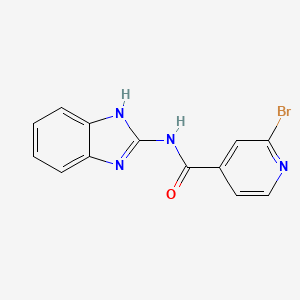
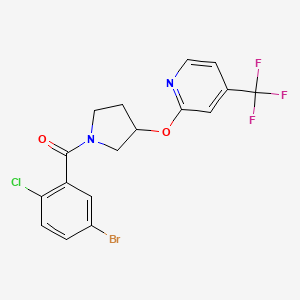
![4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2470131.png)
![2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2470133.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2470134.png)
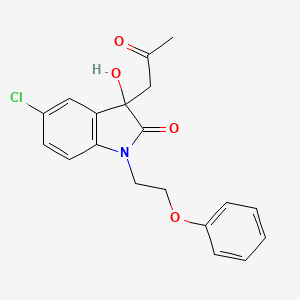
![3-Methyl-5-[3-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2470136.png)
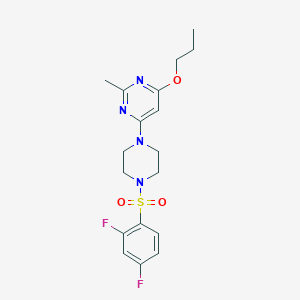
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2470139.png)
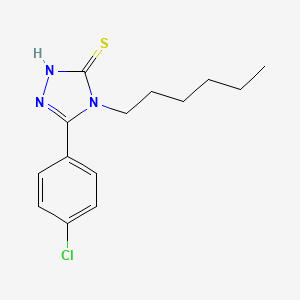
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)